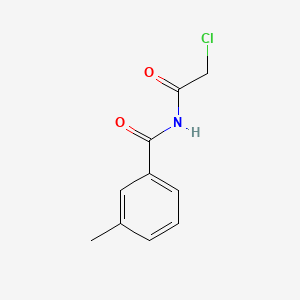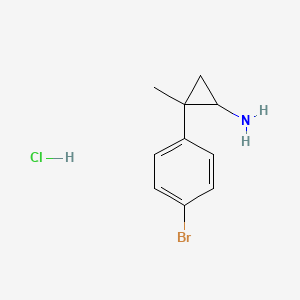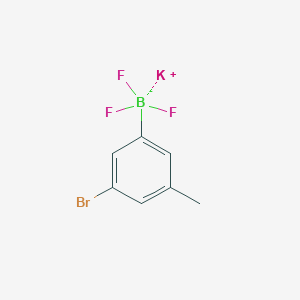![molecular formula C7H11F2N B13460680 5-(Difluoromethyl)spiro[2.3]hexan-5-amine](/img/structure/B13460680.png)
5-(Difluoromethyl)spiro[2.3]hexan-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethyl)spiro[23]hexan-5-amine is a chemical compound with the molecular formula C7H11F2N It is characterized by a spirocyclic structure, which includes a hexane ring fused with a cyclopropane ring, and a difluoromethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)spiro[2.3]hexan-5-amine typically involves the formation of the spirocyclic structure followed by the introduction of the difluoromethyl group. One common method involves the reaction of a suitable cyclopropane precursor with a difluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran, at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality material suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethyl)spiro[2.3]hexan-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives with altered oxidation states.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols, with catalysts such as palladium or copper to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized spirocyclic compounds.
Applications De Recherche Scientifique
5-(Difluoromethyl)spiro[2.3]hexan-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 5-(Difluoromethyl)spiro[2.3]hexan-5-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, influencing biological pathways and cellular processes. The spirocyclic structure also contributes to the compound’s stability and reactivity, making it a versatile tool in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Difluorospiro[2.3]hexan-5-amine: A closely related compound with similar structural features but different functional groups.
Difluoromethylated Cyclopropanes: Compounds with a difluoromethyl group attached to a cyclopropane ring, used in similar applications.
Uniqueness
5-(Difluoromethyl)spiro[2.3]hexan-5-amine is unique due to its specific combination of a spirocyclic structure and a difluoromethyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for a wide range of scientific research applications.
Propriétés
Formule moléculaire |
C7H11F2N |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
5-(difluoromethyl)spiro[2.3]hexan-5-amine |
InChI |
InChI=1S/C7H11F2N/c8-5(9)7(10)3-6(4-7)1-2-6/h5H,1-4,10H2 |
Clé InChI |
YFYWANWDKSBDFE-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CC(C2)(C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Oxo-octahydropyrido[2,1-c]morpholine-9-carboxylicacid](/img/structure/B13460606.png)
![4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl chloride](/img/structure/B13460614.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B13460636.png)




![1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13460670.png)



![potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13460684.png)
![rac-tert-butylN-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]carbamatehydrochloride,cis](/img/structure/B13460686.png)
